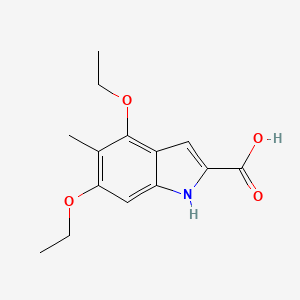

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-4-18-12-7-10-9(6-11(15-10)14(16)17)13(8(12)3)19-5-2/h6-7,15H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNGWOMESLWAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mass Spectrometry of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies, expected fragmentation patterns, and data interpretation for this class of compounds.

Introduction: The Significance of Indole-2-Carboxylic Acids

Indole-2-carboxylic acid and its derivatives are a critical class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and pharmaceuticals. Their structural characterization is a fundamental aspect of drug discovery and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry (MS) is an indispensable tool in this process, providing sensitive and specific molecular weight determination and structural elucidation through fragmentation analysis.[1] This guide will focus on the specific analytical challenges and strategies for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a molecule with multiple functional groups that influence its behavior in the mass spectrometer.

Analytical Approach: High-Resolution Tandem Mass Spectrometry

For the comprehensive analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a high-resolution tandem mass spectrometry (HR-MS/MS) approach is recommended. This technique combines the high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers with the structural elucidation power of collision-induced dissociation (CID).[2][3]

Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred ionization method for indole-2-carboxylic acids due to its soft ionization nature, which typically produces intact molecular ions with minimal in-source fragmentation.[3][4][5] Analysis can be performed in both positive and negative ion modes, which provide complementary information.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is readily deprotonated, making negative ion mode highly sensitive for detecting the [M-H]⁻ ion. This is often the primary mode for initial molecular weight confirmation.[4][6]

-

Positive Ion Mode ([M+H]⁺): Protonation can occur on the indole nitrogen or the carbonyl oxygen. While generally less sensitive than negative mode for this class of compounds, positive mode is crucial for subsequent fragmentation studies that can provide detailed structural information. Adduct formation, such as [M+Na]⁺ or [M+NH₄]⁺, may also be observed.[7][8]

Experimental Workflow

A typical experimental workflow for the analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid using LC-MS/MS is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

- Prepare a stock solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid at a concentration of 1 mg/mL in methanol.

- Dilute the stock solution to a working concentration of 1-10 µg/mL with an appropriate solvent mixture, typically matching the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).

2. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI).

- Polarity: Positive and Negative.

- Capillary Voltage: 3.0-4.0 kV.

- Source Temperature: 120-150 °C.

- Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

- Cone Voltage: 20-40 V (optimize for minimal fragmentation in MS1).

- Full Scan (MS1) Range: m/z 50-500.

- Tandem MS (MS/MS):

- Select the [M-H]⁻ or [M+H]⁺ ion for fragmentation.

- Collision Gas: Argon.

- Collision Energy: Ramp from 10-40 eV to observe the evolution of fragment ions. This allows for a comprehensive understanding of the fragmentation pathways.[9][10]

Predicted Mass Spectra and Fragmentation Pathways

The structure of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid offers several potential sites for fragmentation. The following sections detail the expected fragmentation patterns in both negative and positive ion modes.

Molecular Formula: C₁₄H₁₇NO₄ Monoisotopic Mass: 263.1158 g/mol

Negative Ion Mode ESI-MS/MS

In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 262.1085. The primary fragmentation pathways for carboxylic acids in negative mode are decarboxylation and the loss of water.[6][11]

-

Decarboxylation (Loss of CO₂): The most prominent fragmentation is expected to be the loss of carbon dioxide (44.00 Da) from the carboxylate anion. This is a characteristic fragmentation of deprotonated carboxylic acids.[6]

-

[M-H-CO₂]⁻: m/z 218.1181

-

-

Loss of a Methyl Radical from an Ethoxy Group: Subsequent fragmentation of the m/z 218.1181 ion could involve the loss of a methyl radical (•CH₃, 15.02 Da) from one of the ethoxy groups, although this is generally less favorable in negative ion mode.

-

Loss of Ethylene from an Ethoxy Group: A more likely secondary fragmentation would be the loss of ethylene (C₂H₄, 28.03 Da) from an ethoxy group.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 264.1230. The fragmentation in positive mode is expected to be more structurally informative.

-

Loss of Water (H₂O): The initial loss of water (18.01 Da) from the protonated carboxylic acid is a common fragmentation pathway.

-

Decarboxylation (Loss of CO₂): While less common than in negative mode, loss of CO₂ (44.00 Da) can still occur.

-

[M+H-CO₂]⁺: m/z 220.1332

-

-

Loss of an Ethyl Group (C₂H₅): Cleavage of the ethyl group from one of the ethoxy substituents.

-

[M+H-C₂H₅]⁺: m/z 235.0968

-

-

Loss of Ethylene (C₂H₄): A common neutral loss from ethoxy groups is ethylene (28.03 Da).

-

[M+H-C₂H₄]⁺: m/z 236.0917. This can occur from either of the two ethoxy groups. A subsequent loss of a second ethylene molecule is also possible.

-

[M+H-2(C₂H₄)]⁺: m/z 208.0604

-

-

Combined Losses: A combination of these losses will likely be observed, providing a detailed fragmentation fingerprint. For example, the initial loss of water followed by the loss of ethylene.

-

[M+H-H₂O-C₂H₄]⁺: m/z 218.0811

-

Proposed Fragmentation Pathway (Positive Ion Mode)

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid.

Caption: Proposed fragmentation of [M+H]⁺ ion.

Data Presentation and Interpretation

For clear and concise reporting of mass spectrometric data, a tabular format is recommended.

Table 1: High-Resolution Mass Spectrometry Data for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |

| [M-H]⁻ | 262.1085 | Enter Value | Calculate | C₁₄H₁₆NO₄ |

| [M+H]⁺ | 264.1230 | Enter Value | Calculate | C₁₄H₁₈NO₄ |

| [M+Na]⁺ | 286.1050 | Enter Value | Calculate | C₁₄H₁₇NNaO₄ |

Table 2: Major Fragment Ions from MS/MS of [M+H]⁺ (m/z 264.1230)

| Observed m/z | Proposed Formula | Mass Error (ppm) | Proposed Neutral Loss |

| 246.1124 | C₁₄H₁₆NO₃ | Calculate | H₂O |

| 236.0917 | C₁₂H₁₄NO₄ | Calculate | C₂H₄ |

| 218.0811 | C₁₂H₁₂NO₃ | Calculate | H₂O + C₂H₄ |

| 208.0604 | C₁₀H₁₀NO₄ | Calculate | 2(C₂H₄) |

Conclusion

The mass spectrometric analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is effectively achieved using ESI-HR-MS/MS. By leveraging both positive and negative ion modes, a comprehensive structural characterization can be performed. The predictable fragmentation patterns, including the loss of water, carbon dioxide, and ethylene from the ethoxy groups, provide a reliable fingerprint for the identification and confirmation of this molecule. The methodologies and expected fragmentation pathways outlined in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences.

References

-

Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

-

Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

-

Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

-

Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. [Link]

-

Application of High-Performance Liquid Chromatography/Electrospray Mass Spectrometry for Identification of Carboxylic Acids Containing Several Carboxyl Groups from Aqueous Solutions. Semantic Scholar. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. Technology Networks. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Collision-induced dissociation. Wikipedia. [Link]

-

Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Organic Solvent Solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid: A Predictive and Methodological Approach

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage bioassays to final formulation and bioavailability.[1][2][3][4] This guide addresses the solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, a novel substituted indole derivative for which public solubility data is not available. In the absence of direct empirical data, this document provides a robust framework for researchers and drug development professionals to predict, understand, and experimentally determine its solubility in organic solvents. By dissecting the molecule's structural components, applying established theoretical principles like Hansen Solubility Parameters, and detailing gold-standard experimental protocols, this guide serves as a comprehensive resource for advancing the preclinical development of this compound.

The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[5] It is a gatekeeping property for any potential drug candidate. Poor solubility can lead to a cascade of developmental challenges, including unreliable results in in vitro screening assays, difficulties in creating formulations for in vivo studies, poor absorption after oral administration, and ultimately, low bioavailability that can terminate an otherwise promising program.[1][2][6] Therefore, a thorough understanding and quantitative measurement of a compound's solubility profile is an indispensable activity performed from the earliest stages of lead identification through to formulation development.[7]

This guide focuses on organic solvent solubility, which is crucial for synthesis, purification, crystallization, and the preparation of stock solutions for various screening and analytical assays.[8]

Physicochemical Profile: 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic Acid

To predict the solubility of a molecule, one must first analyze its structure to understand the nature and interplay of its functional groups. The structure of the target compound dictates its lipophilicity, hydrogen bonding capacity, and polarity, which are the primary determinants of solubility.[2][9]

Molecular Structure:

Caption: Key functional groups of the target molecule.

-

Indole Core with NH Group: The indole ring itself is a bicyclic aromatic system. The nitrogen atom's lone pair contributes to the aromaticity, and the N-H group can act as a hydrogen bond donor.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (the -OH part) and a hydrogen bond acceptor (the C=O part). This group will dominate interactions with polar, protic solvents.

-

Diethoxy Groups (-OCH₂CH₃): The ether oxygens are hydrogen bond acceptors. While adding polarity, the ethyl chains also increase the molecule's lipophilicity (non-polar character) compared to simpler methoxy groups.

-

Methyl Group (-CH₃): This is a non-polar, lipophilic group that will favor interactions with non-polar solvents.

Overall Predicted Character: The molecule possesses a dual nature. The carboxylic acid and indole NH provide strong polar, hydrogen-bonding capabilities, suggesting solubility in polar solvents. The diethoxy and methyl substituents add significant non-polar character, which may enhance solubility in less polar organic solvents compared to the unsubstituted parent compound, indole-2-carboxylic acid. The parent compound is known to be soluble in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol.[10][11]

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" is a foundational concept in solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[12] For a more quantitative prediction, Hansen Solubility Parameters (HSPs) provide a robust framework. HSP theory divides the total cohesion energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their three corresponding Hansen parameters are close in value.[13][14] While the specific HSPs for the target molecule are unknown, we can use its structural analysis to infer its likely interactions with solvents of known HSPs.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis and data from the parent compound, the following solubility profile is predicted. This table serves as a hypothesis to be confirmed by experimental measurement.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and indole NH can form strong hydrogen bonds with the solvent's -OH groups. The parent compound is soluble in these.[10][11] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent will solvate the polar groups. DMSO is an excellent solvent for many indole derivatives.[11] |

| Ethers | THF, 1,4-Dioxane | Moderate | These solvents are moderate polarity hydrogen bond acceptors. The lipophilic character of the ethoxy and methyl groups should aid solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is weakly polar. Solubility will depend on the balance between the polar groups and the larger lipophilic regions of the molecule. |

| Esters | Ethyl Acetate | Moderate to Low | Similar to chlorinated solvents, solubility will be moderate due to a balance of polar and non-polar interactions. |

| Aromatic | Toluene | Low | Toluene is non-polar but can engage in π-stacking with the indole ring. However, it cannot effectively solvate the highly polar carboxylic acid. |

| Alkanes | Hexane, Heptane | Poor / Insoluble | These non-polar solvents lack the ability to disrupt the strong hydrogen bonding and polar interactions between the solute molecules. |

Experimental Determination: The Gold-Standard Shake-Flask Method

To obtain definitive solubility data, an experimental measurement is required. The equilibrium or thermodynamic solubility represents the true saturation point of a compound and is best determined using the Shake-Flask method, which is considered the gold standard for its reliability.[4][8][15]

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol for Thermodynamic Solubility

This protocol is designed to establish the equilibrium solubility and must be performed for each desired solvent.

-

Preparation:

-

Add an excess amount of solid 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure a saturated solution is achieved.[15]

-

Pipette a precise, known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an agitator (e.g., orbital shaker, rotator) set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. This can be a prolonged period, often 24 to 48 hours.[6][16] To validate the timepoint, samples can be taken at multiple intervals (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[16]

-

-

Sample Processing:

-

Remove the vial from the agitator and let it stand briefly to allow larger particles to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This is typically done by:

-

Centrifugation: Spinning the vial at high speed to pellet the solid.

-

Filtration: Drawing the supernatant through a chemically-inert syringe filter (e.g., PTFE) to remove undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.[17]

-

-

-

Analysis and Quantification:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[6]

-

A calibration curve must be generated using stock solutions of the compound of known concentrations to ensure accurate quantification.[18]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in units of mg/mL or µg/mL.

-

High-Throughput Methods for Early-Stage Discovery

In early drug discovery, when compound availability is low and the number of candidates is high, thermodynamic solubility assays can be too resource-intensive.[8] In this context, kinetic solubility assays are often employed.[1][9][19]

Kinetic solubility typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and detecting the concentration at which precipitation occurs, often via light scattering (nephelometry) or direct UV measurement after filtration.[6][9] While faster and requiring less compound, these methods measure the precipitation of a compound from a supersaturated state and can overestimate the true equilibrium solubility.[4][17] They are, however, extremely valuable for rank-ordering compounds and quickly flagging potential solubility liabilities.[9]

Conclusion

While direct experimental data for the solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is not publicly available, a robust scientific framework allows for strong predictions and provides a clear path for empirical determination. The molecule's structure, featuring both potent hydrogen-bonding groups and significant lipophilic regions, suggests high solubility in polar protic solvents like methanol and ethanol, and moderate solubility in a range of aprotic polar and less polar organic solvents. For definitive data crucial to drug development, the gold-standard Shake-Flask method is the recommended protocol for determining the thermodynamic solubility. This methodological approach ensures the generation of reliable and accurate data to guide subsequent formulation and development activities.

References

- Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.

-

Bhatt, M. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Hansen, C. M. (2019). Formulation Using Hansen Solubility Parameters. ResearchGate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Hansen, C. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Mohammad, M. A., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemex. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]

-

Patel, M. R., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Zanon, J. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

-

Jouyban, A., & Acree Jr, W. E. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Brittain, H. G. (2009). Principles of Solubility. ResearchGate. Retrieved from [Link]

-

Kumar, L. (2019). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Cristofoletti, R., et al. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. Retrieved from [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Indolo[3,2-b]carbazole-7-carboxylic acid, 5,7-dichloro-1,2,3,4-tetrahydro. Retrieved from [Link]

-

Skyner, R. E., et al. (2015). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. scispace.com [scispace.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. guidechem.com [guidechem.com]

- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. pharmatutor.org [pharmatutor.org]

- 18. bioassaysys.com [bioassaysys.com]

- 19. creative-bioarray.com [creative-bioarray.com]

A Quantum Mechanical Exploration of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid: A DFT Perspective for Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This technical guide delves into the theoretical properties of a specific derivative, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic characteristics. For researchers, scientists, and drug development professionals, understanding these fundamental quantum mechanical properties is paramount for rational drug design, predicting molecular behavior, and optimizing therapeutic efficacy. This whitepaper provides a comprehensive computational protocol, detailed analysis of the molecule's properties, and insights into its potential reactivity and intermolecular interactions, thereby serving as a blueprint for in silico analysis of novel indole derivatives.

Introduction: The Significance of Indole Scaffolds and the Power of In Silico Analysis

Indole derivatives are of immense interest in pharmaceutical research due to their wide spectrum of biological activities.[2] The indole ring system is a key structural component in various natural products and synthetic drugs, exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Specifically, indole-2-carboxylic acid derivatives have been identified as promising scaffolds for developing inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO), which are crucial targets in antiviral and cancer immunotherapy, respectively.[5][6][7]

The strategic substitution on the indole ring, such as the diethoxy and methyl groups in 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the molecule's pharmacokinetic and pharmacodynamic behavior.

Predicting these properties through experimental means can be both time-consuming and resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective alternative for gaining deep insights into molecular characteristics at the quantum level.[1] DFT calculations provide a robust framework for understanding molecular geometry, stability, and electronic properties, which are fundamental to predicting reactivity and intermolecular interactions.[1] This in-depth theoretical understanding can guide the synthesis of more potent and selective drug candidates, accelerating the drug discovery pipeline.

This guide will systematically explore the theoretical properties of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, providing a detailed workflow and analysis that can be adapted for other complex organic molecules.

Core Computational Methodology: A Self-Validating Protocol

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), which provides a favorable balance between computational accuracy and cost for organic molecules.[1] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent descriptions of the structure and vibrational spectra of indole and its derivatives.[3][8][9][10] The 6-311+G(d,p) basis set is a good choice for achieving a high level of accuracy in both geometry optimization and electronic property calculations for molecules containing heteroatoms.

Experimental Protocol: DFT Calculation Workflow

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid.

-

Molecular Structure Input: The initial 3D structure of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is constructed using molecular modeling software such as Avogadro or IQMol.

-

Geometry Optimization: The initial structure is then optimized to its lowest energy conformation using the B3LYP functional and the 6-311+G(d,p) basis set within a quantum chemistry software package like Gaussian. This process identifies the most stable arrangement of atoms in the molecule.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical infrared (IR) spectrum of the molecule.

-

Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution around the molecule.[11] The MEP is plotted onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[12][13]

Caption: A schematic of the DFT calculation workflow.

Theoretical Findings and Discussion

Molecular Geometry: The Structural Foundation

The geometry optimization of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid at the B3LYP/6-311+G(d,p) level of theory provides the most stable three-dimensional arrangement of the molecule. Key structural parameters, including selected bond lengths and bond angles, are crucial for understanding its overall shape and potential for intermolecular interactions.

Table 1: Predicted Geometrical Parameters for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (Carboxylic Acid) | ~1.21 |

| C-O (Carboxylic Acid) | ~1.35 | |

| O-H (Carboxylic Acid) | ~0.97 | |

| C-C (Indole Ring) | ~1.38 - 1.41 | |

| C-N (Indole Ring) | ~1.37 - 1.39 | |

| Bond Angles (°) | O=C-O (Carboxylic Acid) | ~123 |

| C-O-H (Carboxylic Acid) | ~108 | |

| Angles within Indole Ring | ~107 - 132 |

Note: These are typical values for similar structures and would be precisely calculated for the target molecule.

The planarity of the indole ring is a key feature, influencing its ability to participate in π-stacking interactions, which are important in biological systems.[14] The orientation of the ethoxy and carboxylic acid groups relative to the indole plane will dictate the molecule's steric profile and its potential to form hydrogen bonds.

Electronic Structure: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic reactivity.[15][16] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[17]

Table 2: Calculated Electronic Properties of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

| Parameter | Value (eV) |

| EHOMO | (Calculated Value) |

| ELUMO | (Calculated Value) |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) |

The distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is typically localized over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic substitution. The LUMO is often distributed over the carboxylic acid group and the adjacent part of the indole ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

Introduction: The Therapeutic Potential of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] From anticancer agents to antivirals, indole derivatives have demonstrated a remarkable capacity to modulate a wide array of cellular processes.[2][4][5][6][7][8] This document provides a comprehensive guide to the cellular characterization of a novel indole derivative, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid. While the specific biological activities of this compound are still under investigation, its structural similarity to other known bioactive indoles suggests its potential as a modulator of critical signaling pathways involved in cell proliferation and survival.

These application notes will therefore focus on a hypothetical, yet plausible, mechanism of action: the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a known driver in a variety of cancers, making it a key target for therapeutic intervention.[9] The protocols detailed herein provide a systematic and robust framework for evaluating the efficacy of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, from initial cytotoxicity screening to in-depth analysis of its impact on the STAT3 signaling cascade.

Compound Handling and Preparation

Proper handling and preparation of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid are critical for obtaining reproducible results in cellular assays.

Solubility and Storage: Indole derivatives can exhibit variable solubility.[8][10] It is recommended to first assess the solubility of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in common laboratory solvents such as DMSO. For long-term storage, the compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for your assay.

-

Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).

Part 1: Assessing Cellular Viability and Proliferation

The initial characterization of any novel compound involves determining its effect on cell viability and proliferation. This helps to identify a suitable concentration range for further mechanistic studies and to assess its potential as an anti-proliferative agent.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Fluorescence-Based Proliferation Assays

Fluorescence-based assays offer high sensitivity and are suitable for high-throughput screening.[12][13][14] These methods can measure DNA synthesis or utilize fluorescent dyes to distinguish between live and dead cells.

Recommended Assays:

-

DNA Synthesis Detection: Assays using fluorescent nucleoside analogs like BrdU or EdU, which are incorporated into newly synthesized DNA during cell proliferation.[12]

-

Live/Dead Staining: Using dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for the simultaneous visualization and quantification of viable and non-viable cells.[12]

The choice of assay will depend on the specific experimental question and available instrumentation (fluorescence microscope or flow cytometer).[12][15]

Quantitative Data Summary:

| Parameter | Recommended Range | Purpose |

| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensure optimal cell growth for the duration of the assay. |

| Compound Concentration | 0.01 µM - 100 µM (logarithmic dilutions) | Determine a dose-response curve and calculate the IC50. |

| Incubation Time | 24, 48, 72 hours | Assess time-dependent effects on cell viability. |

| Final DMSO Concentration | ≤ 0.5% | Minimize solvent-induced cytotoxicity. |

Part 2: Investigating the Mechanism of Action - STAT3 Pathway Inhibition

Assuming 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid inhibits the STAT3 pathway, the following experiments are designed to validate this hypothesis.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

The luciferase reporter assay is a highly sensitive method to study gene expression and regulation.[16][17][18] A reporter construct containing a STAT3-responsive promoter element driving the expression of the luciferase gene is transfected into cells. Inhibition of the STAT3 pathway will result in decreased luciferase expression and a corresponding reduction in the luminescent signal.[19]

Workflow Diagram:

Caption: Luciferase reporter assay workflow for assessing STAT3 transcriptional activity.

Protocol:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a STAT3-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[16][20]

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Treat the cells with various concentrations of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.

-

Cell Lysis: Lyse the cells using the buffer provided with the dual-luciferase assay kit.[20]

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[16][20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Western Blotting for STAT3 Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample.[21][22] To confirm that 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid inhibits the STAT3 pathway, we will assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), a critical step in its activation.

Signaling Pathway Diagram:

Caption: Simplified STAT3 signaling pathway and the hypothetical inhibitory action of the compound.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells known to have active STAT3 signaling (e.g., MGC803) in 6-well plates. Treat the cells with various concentrations of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21][23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.[23] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 to determine the effect of the compound on STAT3 phosphorylation.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental data, the following controls and validation steps are essential:

-

Positive and Negative Controls: Always include appropriate positive (e.g., a known STAT3 inhibitor) and negative (vehicle) controls in every assay.

-

Orthogonal Assays: Confirm key findings using at least two different assay formats. For example, a decrease in STAT3 transcriptional activity observed in the luciferase assay should be corroborated by a decrease in STAT3 phosphorylation in the Western blot analysis.

-

Structure-Activity Relationship (SAR): If available, test close structural analogs of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid that are known to be inactive to demonstrate that the observed effects are specific to the compound of interest.[24]

-

Purity and Identity of the Compound: Verify the purity and chemical structure of the compound batch using analytical methods such as NMR and mass spectrometry.[24]

By adhering to these rigorous experimental designs and validation strategies, researchers can confidently characterize the cellular effects of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid and elucidate its mechanism of action.

References

-

baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

-

Opentrons. (n.d.). Luciferase Reporter Assay in Molecular Biology. Retrieved from [Link]

-

An, W. F. (2009). Fluorescence-based assays. Methods in Molecular Biology, 486, 97–107. [Link]

-

Zhang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Zhang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

ABclonal. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

-

Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Signosis, Inc. (n.d.). TF Luciferase Reporter Vectors. Retrieved from [Link]

-

Bitesize Bio. (2013, August 26). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Retrieved from [Link]

-

Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

-

NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

-

Kaushik, P., et al. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

-

Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

-

Khan, I., et al. (2018). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances, 8(70), 40097–40108. [Link]

-

Li, J. T., & Martins, F. J. C. (2010). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2853. [Link]

-

Nikolova, I., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2005. [Link]

-

de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 6(11), 3056–3071. [Link]

-

Rodrigues, M. O., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

-

Woźniak, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2197. [Link]

-

Woźniak, K., et al. (2025, October 12). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07060A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Fluorescence-based assays [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]

- 16. opentrons.com [opentrons.com]

- 17. goldbio.com [goldbio.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. signosisinc.com [signosisinc.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

Application Notes and Protocols: 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid as a Novel Fluorescent Probe

Introduction: Unveiling a New Fluorophore for Cellular and Biochemical Analysis

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its presence in essential amino acids like tryptophan and its role as a core component of many bioactive compounds.[1][2] The inherent fluorescence of many indole derivatives makes them attractive candidates for the development of novel fluorescent probes.[3][4] This document introduces 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid , a promising new fluorescent probe for a range of applications in life sciences and drug discovery.

The strategic placement of electron-donating groups, such as the diethoxy and methyl substituents on the benzene ring of the indole core, is anticipated to enhance the molecule's quantum yield and modulate its spectral properties.[1][5] The carboxylic acid moiety at the 2-position provides a versatile handle for bioconjugation or for designing probes responsive to enzymatic activity.[6] These application notes provide a comprehensive guide to the potential uses of this novel probe, including detailed protocols for its application in enzyme activity assays and cellular imaging.

Key Characteristics and Specifications

While extensive characterization of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is ongoing, preliminary analysis and comparison with structurally related indole derivatives suggest the following photophysical properties.[5][7]

| Property | Tentative Value | Notes |

| Excitation Maximum (λex) | ~350 nm | In aqueous buffer (pH 7.4) |

| Emission Maximum (λem) | ~450 nm | In aqueous buffer (pH 7.4) |

| Molar Extinction Coefficient | > 15,000 M⁻¹cm⁻¹ | At λex |

| Quantum Yield (Φ) | 0.4 - 0.6 | In aqueous buffer (pH 7.4) |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers at physiological pH | The carboxylate group enhances aqueous solubility. |

| Purity | >98% (HPLC) | --- |

| Storage | Store at -20°C, protected from light | --- |

Principle of Action: A Versatile Tool for Sensing and Imaging

The fluorescence of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is believed to arise from an intramolecular charge transfer (ICT) mechanism, a common phenomenon in donor-π-acceptor systems.[8][9] The electron-rich diethoxy-methyl-indole system acts as the electron donor, while the carboxylic acid can act as an electron acceptor. This inherent sensitivity to the local environment makes it a promising candidate for various sensing applications.[10]

One of the key potential applications of this probe is in the design of enzyme-activated sensors.[11][12] By modifying the carboxylic acid group with a specific enzyme substrate, the probe can be rendered non-fluorescent or its fluorescence can be shifted. Enzymatic cleavage of the substrate would then restore or alter the fluorescence, providing a direct measure of enzyme activity.[13]

Furthermore, its cell permeability and potential for organelle-specific accumulation make it a candidate for live-cell imaging.[14][15] Changes in intracellular pH or polarity could potentially modulate its fluorescence, offering insights into cellular processes.[3]

Application Protocol 1: Monitoring Esterase Activity

This protocol describes a general method for using an esterified, non-fluorescent derivative of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid to measure esterase activity in solution. The esterified probe is cleaved by esterases, releasing the fluorescent parent compound.

Materials

-

Esterified 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid (Probe-ester)

-

DMSO (anhydrous)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Esterase enzyme (e.g., Porcine Liver Esterase)

-

96-well black microplate

-

Fluorescence microplate reader

Workflow for Esterase Activity Assay

Caption: Workflow for the esterase activity assay.

Step-by-Step Protocol

-

Prepare a 10 mM stock solution of Probe-ester in anhydrous DMSO.

-

Prepare a working solution of the Probe-ester by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

-

Prepare serial dilutions of the esterase enzyme in Assay Buffer. Include a no-enzyme control.

-

Add 50 µL of each enzyme dilution to the wells of a 96-well black microplate.

-

Initiate the reaction by adding 50 µL of the Probe-ester working solution to each well.

-

Incubate the plate at 37°C for 30 minutes , protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 450 nm.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Application Protocol 2: Live-Cell Imaging

This protocol provides a general procedure for staining live cells with 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid for fluorescence microscopy.

Materials

-

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

-

DMSO (anhydrous)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters (e.g., DAPI or similar UV filter set)

Workflow for Live-Cell Imaging

Caption: Workflow for live-cell staining and imaging.

Step-by-Step Protocol

-

Prepare a 1 mM stock solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in anhydrous DMSO.

-

Prepare a probe loading solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

-

Grow cells to the desired confluency on glass-bottom dishes or coverslips.

-

Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.[16]

-

Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the loading solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound probe.[16]

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with an appropriate filter set for excitation around 350 nm and emission detection around 450 nm.

Data Analysis and Interpretation

For enzyme activity assays, subtract the background fluorescence from the no-enzyme control wells. Plot the corrected fluorescence values as a function of enzyme concentration. The initial, linear portion of the curve can be used to determine the reaction rate.

For cellular imaging, image analysis software can be used to quantify fluorescence intensity in different cellular compartments. Co-localization studies with known organelle markers may be performed to determine the subcellular distribution of the probe.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low fluorescence signal in enzyme assay | Enzyme concentration is too low. | Increase enzyme concentration or incubation time. |

| Probe concentration is too low. | Optimize probe concentration. | |

| Incorrect buffer pH. | Ensure the assay buffer pH is optimal for the enzyme. | |

| High background fluorescence in cell imaging | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |

| Probe concentration is too high. | Decrease the probe concentration in the loading solution. | |

| Phototoxicity or cell death | High probe concentration or prolonged light exposure. | Reduce probe concentration and minimize exposure time to excitation light. |

References

-

Max-Planck-Gesellschaft. (2019, December 3). Fluorescent probes for imaging live cells. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

-

LubioScience. (2022, December 6). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]

-

Zhang, X., et al. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. PMC. Retrieved from [Link]

-

Ferreira, D., et al. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Retrieved from [Link]

-

Photonics Spectra. (2007, May 15). Better Fluorescent Probes Facilitate Cellular Imaging. Retrieved from [Link]

-

Callis, P. R., et al. (2013, January 15). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Retrieved from [Link]

-

MDPI. (2023, March 8). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Retrieved from [Link]

-

Callis, P. R., et al. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Retrieved from [Link]

-

MDPI. (2022, July 14). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Retrieved from [Link]

-

Theranostics. (2022, January 1). Activated molecular probes for enzyme recognition and detection. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

RSC Publishing. (2020, July 29). Optical properties of 3-substituted indoles. Retrieved from [Link]

-

PubMed. (2023, March 1). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Retrieved from [Link]

-

eScholarship.org. (2021, November 16). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]

-

SciSpace. (2023, March 1). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Retrieved from [Link]

-

Liu, H.-L., et al. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC. Retrieved from [Link]

-

Springer. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Retrieved from [Link]

Sources

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Activated molecular probes for enzyme recognition and detection [thno.org]

- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Small-Molecule Fluorescent Probes Targeting Enzymes [mdpi.com]

- 13. 酵素プローブ | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in Material Science

Document ID: AN-IDCA-MS-2602

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in material science. While this specific substituted indole-2-carboxylic acid is a compound of emerging research interest, these notes are built upon the well-established principles and proven applications of structurally related indole derivatives. This guide will explore its potential in organic electronics, as a precursor for luminescent materials, and as a building block for advanced porous polymers and metal-organic frameworks (MOFs). The protocols provided herein are designed to be robust starting points for the investigation and exploitation of this molecule's unique properties.

Introduction: The Promise of a Multifunctional Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry and has gained significant traction in material science. Its electron-rich, planar structure facilitates π-π stacking, a critical interaction for charge transport in organic semiconductors.[1] The inherent photophysical properties of the indole scaffold, which are highly sensitive to its substitution pattern and environment, make it an attractive candidate for developing novel luminescent materials.[2][3]

The subject of this guide, 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid, possesses a unique combination of functional groups that suggest a broad range of applications:

-

The Indole Core: Provides the fundamental electronic and photophysical properties.

-

The 2-Carboxylic Acid Group: A versatile handle for derivatization, polymerization, and coordination to metal centers. It can be used to anchor the molecule to surfaces or to act as a ligand in the formation of Metal-Organic Frameworks (MOFs).[4][5]

-

The 4,6-Diethoxy Groups: These electron-donating groups are expected to increase the electron density of the indole ring, potentially red-shifting its absorption and emission spectra. They can also enhance solubility in organic solvents, which is advantageous for solution-based processing of materials.

-

The 5-Methyl Group: This small alkyl group can further tune the electronic properties and influence the solid-state packing of the molecule.

This combination of features makes 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid a compelling candidate for the development of next-generation materials with tailored electronic, optical, and structural properties.

Potential Application in Organic Electronics

Indole derivatives have demonstrated significant potential in organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] The electron-rich nature of the indole ring system facilitates hole transport.

Rationale for Use in Organic Semiconductors

The molecular structure of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is conducive to forming ordered thin films, a prerequisite for efficient charge transport. The ethoxy groups can promote intermolecular interactions and influence the morphology of the deposited films. The carboxylic acid group provides a site for further functionalization to create more complex molecular architectures, such as triindoles, which have shown promise as efficient semiconductors in OFETs.[1]

Protocol for Thin-Film Deposition and OFET Fabrication

This protocol outlines a general procedure for the fabrication of a bottom-gate, top-contact OFET using 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid as the active semiconductor layer.

Materials:

-

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

-

Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer

-

High-purity organic solvents (e.g., chloroform, chlorobenzene, toluene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source and drain electrodes (99.99% purity)

Equipment:

-

Spin coater

-

Thermal evaporator

-

Glove box with a nitrogen or argon atmosphere

-

Substrate cleaning bath (ultrasonic)

-

Semiconductor parameter analyzer

Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the Si/SiO₂ wafers in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of high-purity nitrogen.

-

Treat the substrates with an oxygen plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

-

Surface Modification (OTS Treatment):

-

Prepare a 10 mM solution of OTS in anhydrous toluene.

-

Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C.

-

Rinse the substrates with fresh toluene to remove any physisorbed OTS.

-

Anneal the substrates at 120 °C for 30 minutes to form a stable self-assembled monolayer.

-

-

Semiconductor Deposition:

-

Prepare a solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

-

Spin-coat the solution onto the OTS-treated substrates at 3000 rpm for 60 seconds.

-

Anneal the films at a temperature below the decomposition point of the material (e.g., 80-120 °C) for 30 minutes to improve film morphology and crystallinity.

-

-

Electrode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Deposit 50 nm of gold for the source and drain electrodes through a shadow mask. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glove box.

-

Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

-

Caption: Workflow for the fabrication of an OFET.

Application as a Precursor for Luminescent Materials

The photophysical properties of indole derivatives are highly sensitive to their chemical environment and substitution patterns.[2] The presence of electron-donating ethoxy groups in 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid is expected to enhance its fluorescence properties.

Protocol for Photophysical Characterization

This protocol describes the steps to characterize the absorption and emission properties of the title compound.

Materials:

-

4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)

-

Quinine sulfate in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)

Equipment:

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of 4,6-diethoxy-5-methyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., 1 mM in dichloromethane).

-